3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained significant attention in recent years due to its potential therapeutic applications. It was first synthesized in 2006 by Smith and Murphy and has since been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid acts by selectively targeting and accumulating in the mitochondria, where it scavenges reactive oxygen species (ROS) and protects against oxidative damage. It also has the ability to improve mitochondrial function by enhancing the activity of the electron transport chain and reducing mitochondrial membrane potential.
Biochemical and Physiological Effects:
3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, improving insulin sensitivity, and reducing oxidative stress. It has also been shown to protect against mitochondrial dysfunction and improve mitochondrial biogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has several advantages for use in lab experiments, including its ability to selectively target and accumulate in the mitochondria, its potent antioxidant and anti-inflammatory effects, and its ability to improve mitochondrial function. However, it also has limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for research on 3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, including its use in the treatment of neurodegenerative diseases, cardiovascular disease, and cancer. Further studies are needed to determine the optimal dosing and administration of 3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, as well as its long-term safety and efficacy. Additionally, the development of new analogs and derivatives of 3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid may lead to even more potent and effective mitochondria-targeted antioxidants.
Synthesemethoden
3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is synthesized through a multi-step process involving the reaction of 5-bromomethyl-2-furancarboxylic acid with 3-(4-morpholinyl)-2-oxopropylidene-1,3-thiazolidine-4-carboxylic acid, followed by the addition of methyl groups to the furan ring. The final product is obtained through a series of purification steps.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been studied extensively for its potential therapeutic applications in a variety of diseases, including Parkinson's disease, Alzheimer's disease, cardiovascular disease, and cancer. It has been shown to have potent antioxidant and anti-inflammatory effects, as well as the ability to improve mitochondrial function and reduce oxidative stress.
Eigenschaften
Produktname |
3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid |
---|---|
Molekularformel |
C22H20N2O7S |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
3-methyl-4-[5-[(Z)-[3-(2-morpholin-4-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H20N2O7S/c1-13-10-14(21(27)28)2-4-16(13)17-5-3-15(31-17)11-18-20(26)24(22(29)32-18)12-19(25)23-6-8-30-9-7-23/h2-5,10-11H,6-9,12H2,1H3,(H,27,28)/b18-11- |
InChI-Schlüssel |
BAKDOVLFSNGKAP-WQRHYEAKSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)N4CCOCC4 |
SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)N4CCOCC4 |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.